2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.10751927 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones. This disruption in the methylation process can lead to changes in gene expression, particularly in genes that are typically silenced by EZH2 .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes .
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound could have potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-9-18(16(2)12-15)24-20(27)14-30-23-25-19-10-11-29-21(19)22(28)26(23)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMMMPIOCUUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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